4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside

Description

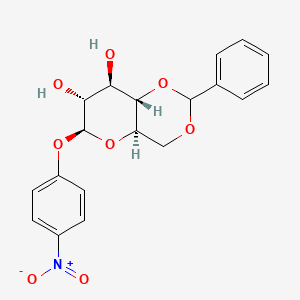

4-Nitrophenyl 4,6-<i>O</i>-benzylidene-β-D-glucopyranoside (CAS: 19234-58-3) is a glycoside derivative featuring a β-D-glucopyranose core with a 4-nitrophenyl aglycone and a benzylidene acetal protecting group at the 4,6-<i>O</i> positions. Its molecular formula is C₂₁H₂₂N₂O₈ (MW: 430.41 g/mol) . The benzylidene group enhances stability and modulates solubility, while the 4-nitrophenyl moiety acts as a chromogenic reporter, enabling spectrophotometric detection (λ = 405 nm) upon enzymatic hydrolysis . This compound is widely utilized as a synthetic substrate to study β-glucosidase activity, enzyme kinetics, and carbohydrate-protein interactions .

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-HIQCEYAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glucose with benzaldehyde to form the benzylidene derivative, followed by nitration to introduce the nitrophenyl group .

Industrial Production Methods

While specific industrial production methods for 4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside are not widely documented, the general approach involves large-scale synthesis using similar protection and nitration reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding glucose derivative.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and a glucose derivative.

Reduction: Produces 4-aminophenyl 4,6-O-benzylidene-b-D-glucopyranoside.

Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.

Biology: Employed in studies of carbohydrate metabolism and glycan interactions.

Medicine: Investigated for its potential role in drug development and diagnostic assays.

Industry: Utilized in the production of biofuels and other biotechnological applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases, enzymes that hydrolyze glycosidic bonds. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection and quantification of enzyme activity. The benzylidene group provides stability and specificity to the compound, enhancing its utility in biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Glycosyl Substituents

(a) 4-Nitrophenyl 2-<i>O</i>-(2,3,4,6-Tetra-<i>O</i>-Acetyl-β-D-Glucopyranosyl)-4,6-<i>O</i>-Benzylidene-β-D-Glucopyranoside

- Structure : Differs by a 2-<i>O</i>-linked tetraacetylated glucosyl group.

- Applications : Serves as a disaccharide mimic to probe glycosidase specificity and transglycosylation mechanisms .

- Synthesis: Prepared via silver carbonate-mediated glycosylation of the parent compound with tetra-<i>O</i>-acetyl-glucopyranosyl bromide .

(b) 4-Nitrophenyl 4,6-<i>O</i>-Benzylidene-3-<i>O</i>-(2,3,4,6-Tetra-<i>O</i>-Acetyl-β-D-Glucopyranosyl)-β-D-Glucopyranoside

Analogs with Functional Group Modifications

(a) 4-Nitrophenyl 2-Acetamido-2-Deoxy-4,6-<i>O</i>-Benzylidene-β-D-Glucopyranoside

- Structure : Contains a 2-acetamido group replacing the hydroxyl at C2.

- Molecular Formula : C₂₁H₂₂N₂O₈ (MW: 430.41 g/mol), identical to the parent compound but with altered stereoelectronic properties .

- Applications : Targets lysozyme-like enzymes and <i>N</i>-acetylglucosaminidases due to the acetamido group .

(b) 4-Nitrophenyl β-D-Glucoside (Unprotected Analog)

- Structure : Lacks the benzylidene group, exposing 4,6-hydroxyls.

- Applications: Less stable but used to assess non-specific glucosidase activity .

Multi-Glycosylated Derivatives

4-Nitrophenyl 4,6-<i>O</i>-Benzylidene-2,3-Di-<i>O</i>-(2,3,4,6-Tetra-<i>O</i>-Acetyl-β-D-Glucopyranosyl)-β-D-Glucopyranoside

Comparative Data Table

Key Research Findings

- Enzyme Specificity : The benzylidene group in the parent compound restricts enzyme access to the 4,6-positions, making it a selective substrate for exo-β-glucosidases . Analogs with acetylated glycosyl extensions (e.g., 2-<i>O</i>- or 3-<i>O</i>-linked) are cleaved by endo-acting enzymes .

- Synthetic Utility : Silver carbonate and molecular sieves are critical for efficient glycosylation in synthesizing disaccharide analogs .

Biological Activity

4-Nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 61169-00-4) is a synthetic compound that has gained attention in biochemical research due to its unique structure and biological activity. This compound features a nitrophenyl group and a glucopyranoside moiety, which contribute to its utility as an enzyme substrate in various assays and its potential applications in medicinal chemistry.

- Molecular Formula: C19H19NO8

- Molecular Weight: 389.36 g/mol

- Structure: The compound contains a benzylidene group that enhances stability and specificity, while the nitrophenyl group serves as a chromogenic reporter for enzyme activity detection.

The biological activity of 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside primarily arises from its interaction with glycosidases—enzymes that hydrolyze glycosidic bonds. The nitrophenyl group allows for fluorescence-based detection, facilitating the study of enzyme kinetics and inhibition.

Enzyme Substrate

This compound is extensively used in enzymatic assays, particularly for studying:

- Glycosidase Activity: It serves as a substrate for various glycosidases, enabling researchers to measure enzyme activity through the release of 4-nitrophenol, which can be quantified spectrophotometrically .

Diagnostic Applications

Due to its fluorescent properties, it is employed in diagnostic assays to detect and quantify enzymes involved in carbohydrate metabolism, making it valuable in clinical settings.

Potential Medicinal Uses

Research indicates that derivatives of 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside may have therapeutic potential. For instance, related compounds have shown anti-tumor activity in clinical settings, with some patients responding positively to treatments involving benzylidene derivatives .

Case Studies and Research Findings

- Enzymatic Assays: A study demonstrated the use of this compound in an automated enzyme-coupled colorimetric assay for endo-1,4-glucanase activity. The assay provided reliable data on enzyme kinetics and was able to detect varying levels of enzyme activity effectively .

- Anti-Tumor Activity: Another case involved the use of related benzylidene derivatives in treating solid tumors. In a clinical trial, patients receiving intravenous infusions showed significant tumor responses without observable toxicity at high doses .

Data Table: Comparison of Biological Activity

Q & A

Q. What is the standard synthetic route for 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside?

The compound is synthesized via benzylidenation of β-D-glucopyranoside derivatives. A common method involves reacting the parent glycoside with benzaldehyde derivatives under acidic catalysis (e.g., fluoroboric acid) in anhydrous solvents like chloroform or dichloromethane at low temperatures (0–5°C). Purification is achieved via crystallization, avoiding chromatographic methods for scalability .

Q. How is this compound utilized as a substrate in enzyme activity assays?

It acts as a chromogenic substrate for glycosidases, particularly β-glucosidases. Upon enzymatic hydrolysis, the 4-nitrophenyl group is released, producing a yellow color detectable at 405 nm. Typical assay conditions include pH 5.0–7.0 buffers (e.g., citrate-phosphate), 37°C incubation, and substrate concentrations of 1–5 mM. Activity is quantified using the molar extinction coefficient of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹) .

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR spectroscopy : H and C NMR identify glycosidic linkages and benzylidene protection (e.g., δ 5.3–5.7 ppm for the benzylidene acetal proton).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] at m/z 663.3186).

- X-ray crystallography : Resolves stereochemistry and crystal packing .

Q. What are the solubility and storage recommendations for this compound?

It is soluble in DMSO, chloroform, and dichloromethane. For assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers. Store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzylidenation during synthesis?

- Catalyst selection : Fluoroboric acid enhances regioselectivity for 4,6-O-benzylidene formation over competing sites.

- Solvent effects : Anhydrous dichloromethane minimizes side reactions.

- Temperature control : Maintaining ≤5°C suppresses decomposition of the nitro group. Yield improvements (>70%) are achieved via iterative recrystallization from ethanol .

Q. How to address discrepancies in reported kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) across studies?

Variability arises from:

- Enzyme source : Microbial vs. mammalian β-glucosidases exhibit different substrate affinities.

- Assay pH : Optimal activity ranges between pH 4.5 (fungal enzymes) and 6.5 (human lysosomal enzymes).

- Substrate solubility : Use detergents (e.g., 0.1% Triton X-100) to prevent aggregation. Standardize protocols using reference enzymes (e.g., almond β-glucosidase) for cross-study comparisons .

Q. How does the benzylidene group influence enzymatic specificity compared to unprotected analogs?

The 4,6-O-benzylidene group sterically blocks non-target glycosidic bonds, directing hydrolysis to the β-glucosidic linkage. Comparative studies with 4-nitrophenyl β-D-glucopyranoside (unprotected) show 2–3× higher values for the benzylidene-protected substrate, reflecting reduced enzyme accessibility .

Q. What strategies are effective for using this compound in glycosylation mechanism studies?

- Isotopic labeling : Incorporate O at the glycosidic oxygen to track hydrolytic pathways.

- Inhibitor co-incubation : Combine with transition-state analogs (e.g., deoxynojirimycin) to trap intermediate states.

- Pre-steady-state kinetics : Use stopped-flow spectrometry to resolve transient enzyme-substrate complexes .

Q. How to design inhibition studies using this substrate?

- Competitive inhibition : Pre-incubate enzymes with inhibitors (e.g., gluconolactone) before adding the substrate.

- Data analysis : Generate Lineweaver-Burk plots to distinguish inhibition modes (e.g., calculation).

- IC determination : Test inhibitor concentrations across 0.1–100 μM under saturating substrate conditions .

Data Contradiction Analysis

Q. Conflicting reports on substrate specificity for α- vs. β-glucosidases: How to resolve?

Misidentification often arises from:

- Enzyme contamination : Validate purity via SDS-PAGE or activity against α-specific substrates (e.g., 4-nitrophenyl α-D-glucopyranoside).

- pH dependency : β-glucosidases typically favor neutral pH, while α-glucosidases act optimally at pH 6.8–7.5.

Use orthogonal assays (e.g., HPLC-based hydrolysis product analysis) to confirm specificity .

Comparative Studies

Q. How does this compound compare to fluorogenic substrates (e.g., 4-methylumbelliferyl analogs)?

- Sensitivity : 4-Nitrophenyl substrates offer lower sensitivity (μM range) compared to fluorogenic analogs (nM range).

- Cost : Nitrophenyl derivatives are more economical for high-throughput screening.

- Interference : Fluorogenic substrates avoid interference from colored biological samples .

Advanced Applications

Q. Can this compound serve as a donor in glycosyltransferase assays?

Yes, in studies with bacterial glucansucrases. The benzylidene group stabilizes the glycosidic bond, enabling transfer to acceptor molecules (e.g., maltose). Monitor reactions via TLC or HPLC-MS to detect oligosaccharide products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.